molecular formula C12H9NO2 B15375999 1,2-Naphthalenedione, 4-(1-aziridinyl)- CAS No. 439-55-4

1,2-Naphthalenedione, 4-(1-aziridinyl)-

Cat. No.: B15375999
CAS No.: 439-55-4
M. Wt: 199.20 g/mol
InChI Key: KWBYKWLHLZKMKF-UHFFFAOYSA-N
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Description

Properties

CAS No.

439-55-4

Molecular Formula

C12H9NO2

Molecular Weight

199.20 g/mol

IUPAC Name

4-(aziridin-1-yl)naphthalene-1,2-dione

InChI

InChI=1S/C12H9NO2/c14-11-7-10(13-5-6-13)8-3-1-2-4-9(8)12(11)15/h1-4,7H,5-6H2

InChI Key

KWBYKWLHLZKMKF-UHFFFAOYSA-N

Canonical SMILES

C1CN1C2=CC(=O)C(=O)C3=CC=CC=C32

Origin of Product

United States

Comparison with Similar Compounds

Key Properties:

  • Synthesis: Synthesized via reaction of the sodium salt of 1,2-naphthoquinone-4-sulfonic acid with ethylenimine (aziridine) under basic conditions (pH 10.5–11.5) .
  • Melting Point : 173–175°C .
  • Applications : Used as a derivatization agent for detecting ethyleneimine in environmental samples via LC-MS .
  • Stability : Requires storage in a freezer to maintain integrity .

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Substituent Molecular Weight (g/mol) Melting Point (°C) Key Applications
1,2-Naphthalenedione 524-42-5 C₁₀H₆O₂ None 158.15 Not specified Redox reactions, intermediates
4-(1-Aziridinyl)-1,2-naphthoquinone - C₁₂H₇NO₂* Aziridinyl (C₂H₄N) ~199.2 (calculated) 173–175 Environmental analysis
4-Amino-1,2-naphthoquinone 5460-35-5 C₁₀H₇NO₂ Amino (-NH₂) 173.17 Not specified Pharmaceuticals, intermediates
4-(Phenylmethoxy)-1,2-naphthalenedione 88381-76-4 C₁₇H₁₂O₃ Benzyloxy (-OCH₂C₆H₅) 264.28 Not specified Research, synthetic chemistry
3-Chloro-1,2-naphthoquinone 18099-99-5 C₁₀H₅ClO₂ Chloro (-Cl) 192.60 Not specified Electrophilic reactions
1,4-Naphthalenedione Not provided C₁₀H₆O₂ None (1,4-quinone) 158.15 Not specified Redox chemistry, dyes

*Calculated based on parent structure and substituent addition.

Structural and Electronic Differences

  • Aziridinyl vs. Amino Groups: The aziridinyl group’s strained ring confers higher reactivity compared to the amino group in 4-amino-1,2-naphthoquinone. This makes the aziridinyl derivative more prone to ring-opening alkylation reactions .
  • Positional Isomerism: 1,2-Naphthoquinone (ortho-quinone) exhibits distinct electronic properties compared to 1,4-naphthoquinone (para-quinone). The 1,2-isomer has a more polarized π-system, influencing redox potentials and interaction with biological targets .
  • Substituent Effects: Chloro (-Cl) and benzyloxy (-OCH₂C₆H₅) substituents alter lipophilicity and electronic density. For example, the chloro group in 3-chloro-1,2-naphthoquinone increases electrophilicity, enhancing reactivity in nucleophilic substitutions .

Stability and Reactivity

  • Aziridinyl Strain: The three-membered ring in 4-(1-aziridinyl)-1,2-naphthoquinone contributes to instability, necessitating cold storage . In contrast, 4-amino-1,2-naphthoquinone and benzyloxy derivatives are more stable under ambient conditions.
  • Redox Behavior: 1,2-Naphthoquinones generally exhibit lower redox potentials than 1,4-isomers, making them more reactive in electron-transfer processes .

Q & A

Basic: What are the key synthetic routes for 1,2-Naphthalenedione, 4-(1-aziridinyl)-?

The synthesis typically involves derivatization of ethyleneimine (aziridine) with 1,2-naphthoquinone. A validated method includes:

  • Derivatization : Ethyleneimine is captured using a naphthoquinone-4-sulfonic acid sodium salt solution, forming 4-(1-aziridinyl)-1,2-naphthoquinone .
  • Purification : Recrystallization at 0°C followed by methanol washing and nitrogen drying yields a pure product with a melting point of 173–175°C .
  • Validation : Calibration curves confirmed method linearity (r = 0.9999) via LC/MS/MS .

Basic: How is this compound analyzed in environmental samples?

A validated LC/MS/MS protocol is used:

  • Sample Preparation : Ethyleneimine is absorbed into naphthoquinone-containing solution, extracted with chloroform, and concentrated .
  • Chromatography : Separation employs a C18 column with acetonitrile/water mobile phase.
  • Quantification : Detection limits and linearity are established using standard solutions (0.1–10 µg/mL) .

Basic: What are the critical physicochemical properties of this compound?

Key properties include:

  • Molecular Formula : C₁₂H₉NO₂ (derived from parent 1,2-naphthoquinone, C₁₀H₆O₂, with aziridine substitution) .
  • Melting Point : 173–175°C (synthesized form) vs. 139–142°C for unmodified 1,2-naphthoquinone, highlighting structural impact .
  • Stability : Light- and temperature-sensitive; stored in brown bottles at 0–4°C .

Advanced: How can researchers reconcile discrepancies in reported melting points?

Discrepancies (e.g., 139–142°C vs. 173–175°C) arise from:

  • Purity : Recrystallization steps and solvent choice (methanol vs. chloroform) affect crystallinity .
  • Structural Modifications : Aziridine substitution alters intermolecular forces compared to the parent quinone .
    Validation : Always cross-check with synthesized standards and confirm purity via HPLC .

Advanced: What factors influence yield and purity during synthesis?

Critical parameters include:

  • Reaction Temperature : Derivatization at controlled temperatures (e.g., 0°C) minimizes side reactions .
  • Solvent Selection : Methanol washing removes impurities without dissolving the product .
  • Catalysts : Buffered conditions (pH 7.7 phosphate) stabilize intermediates .
    Optimization : DOE (Design of Experiments) can identify optimal reagent ratios and reaction times.

Advanced: How does the aziridine group impact reactivity and stability?

The aziridine ring confers:

  • Alkylation Potential : The strained three-membered ring reacts with nucleophiles (e.g., DNA, proteins), suggesting potential bioactivity .
  • Instability : Prone to hydrolysis under acidic/alkaline conditions; requires neutral pH during storage .
    Study Design : Use NMR/XPS to track ring-opening reactions under varying conditions.

Advanced: What analytical validation steps ensure method reliability?

  • Linearity : Calibration curves (r ≥ 0.999) across expected concentration ranges .
  • Recovery Tests : Spike-and-recovery experiments in matrices (e.g., air samples) validate extraction efficiency .
  • Inter-Day Precision : Repeated analyses (n=5) confirm <5% RSD .

Advanced: How can stability studies inform handling protocols?

  • Light Sensitivity : UV-Vis spectra show degradation under UV exposure; use amber glassware .
  • Thermal Degradation : TGA/DSC analysis reveals decomposition above 180°C; store at 2–8°C .
    Recommendation : Conduct accelerated stability testing (40°C/75% RH) to predict shelf life.

Advanced: What mechanistic studies are needed to explore its bioactivity?

  • DNA Alkylation Assays : Gel electrophoresis or LC-MS to detect adduct formation .
  • Protein Interaction : SPR (Surface Plasmon Resonance) or ITC (Isothermal Calorimetry) to measure binding kinetics.
  • In Silico Modeling : Molecular docking predicts interactions with biological targets .

Advanced: How can researchers address challenges in environmental detection?

  • Matrix Effects : Use isotope-labeled internal standards (e.g., deuterated analogs) .
  • Low Volatility : Derivatize with hydrophilic tags (e.g., sulfonate groups) for improved LC retention .
  • Field Sampling : Validate adsorbent tubes for on-site collection without degradation .

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